Englerin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Englerin B has been achieved through various methods. One such method involves the use of a stereoselective gold (I) cycloaddition process . Another method involves the application of an organocatalytic [4+3] cycloaddition reaction .Molecular Structure Analysis

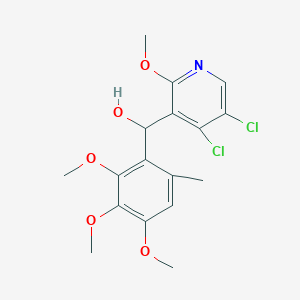

The molecular structure of Englerin B is similar to that of Englerin A, with slight variations . The exact structure can be found in various scientific databases and literature .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Englerin B include intramolecular Heck reaction to access the azulene core, epoxidation–S N 2′ reduction sequence to access the allylic alcohol, efficient regioselective and stereoselective formal hydration of the bridging C bond, and late-stage chemo- and stereoselective C H oxidation .Applications De Recherche Scientifique

Cancer Research

Englerin A, a closely related compound to Englerin B, has been found to have significant effects in cancer research. It has been shown to selectively inhibit the growth of renal cancer cell lines . This suggests that Englerin B may also have potential applications in cancer research.

Synthesis of Analogues

Englerin A has been used as a base for the synthesis of various analogues . These analogues have been created with improved activity profiles, suggesting potential for similar work with Englerin B .

3. Study of Protein Kinase C (PKC) Englerin A has been found to be an agonist of protein kinase C theta (PKCθ) . This protein plays a crucial role in several signaling pathways, suggesting that Englerin B could also be used in research related to PKC.

4. Study of Transient Receptor Potential Channels (TRPC) Englerin A has also been found to be an agonist of short transient receptor potential channels 4 and 5 (TRPC4/5) . These channels are involved in various physiological processes, suggesting potential applications for Englerin B in this area.

Drug Development

The unique structure and biological activity of Englerin A have led to its use in drug development . Given the structural similarities, Englerin B could also be used in the development of new drugs.

Chemical Synthesis

The complex structure of Englerin A has led to numerous studies focused on its synthesis . Given the structural similarities, Englerin B could also be a target for synthetic chemists.

Mécanisme D'action

Target of Action

Englerin B is a natural product that is structurally similar to Englerin A . These channels are implicated in various cellular processes, including cell proliferation and induction of autophagy .

Mode of Action

Englerin A, and by extension possibly Englerin B, interacts with its targets (TRPC4 and TRPC5) by acting as an agonist . This means it binds to these channels and activates them, leading to calcium influx and membrane depolarization in cells expressing high levels of TRPC4 or TRPC5 .

Biochemical Pathways

Englerin A has been shown to profoundly alter lipid metabolism, generating significant levels of ceramides that are highly toxic to certain cell lines . It also induces ER stress signaling and an acute inflammatory response . Given the structural similarity, Englerin B may have similar effects on these biochemical pathways.

Result of Action

Englerin A has been shown to induce multiple mechanisms of cell death, including apoptosis and necrosis, in renal cancer cells . It also induces increased levels of autophagic vesicles, which could be a cell survival mechanism that ultimately fails . Given the structural similarity, Englerin B may have similar effects on cell death mechanisms.

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Englerin B involves a convergent strategy that utilizes a Diels-Alder reaction and a Suzuki-Miyaura coupling reaction.", "Starting Materials": [ "2,4-dimethyl-3-penten-2-ol", "2,5-dimethoxyphenylboronic acid", "4-bromo-3-methylphenylboronic acid", "3-bromo-4-methylphenylboronic acid", "4-bromo-3,5-dimethylphenylboronic acid", "3-bromo-4,5-dimethylphenylboronic acid", "4-bromo-3,5-dimethoxyphenylboronic acid", "3-bromo-4,5-dimethoxyphenylboronic acid", "4-bromo-3,5-diethylphenylboronic acid", "3-bromo-4,5-diethylphenylboronic acid", "4-bromo-3,5-dipropylphenylboronic acid", "3-bromo-4,5-dipropylphenylboronic acid", "4-bromo-3,5-dibutylphenylboronic acid", "3-bromo-4,5-dibutylphenylboronic acid", "4-bromo-3,5-diphenylphenylboronic acid", "3-bromo-4,5-diphenylphenylboronic acid", "4-bromo-3,5-dimethylbenzaldehyde", "3-bromo-4,5-dimethylbenzaldehyde", "4-bromo-3,5-dimethoxybenzaldehyde", "3-bromo-4,5-dimethoxybenzaldehyde", "4-bromo-3,5-dimethylphenyl isocyanate", "3-bromo-4,5-dimethylphenyl isocyanate", "4-bromo-3,5-dimethoxyphenyl isocyanate", "3-bromo-4,5-dimethoxyphenyl isocyanate", "4-bromo-3,5-dimethylphenyl isothiocyanate", "3-bromo-4,5-dimethylphenyl isothiocyanate", "4-bromo-3,5-dimethoxyphenyl isothiocyanate", "3-bromo-4,5-dimethoxyphenyl isothiocyanate", "4-bromo-3,5-dimethylphenyl isoselenocyanate", "3-bromo-4,5-dimethylphenyl isoselenocyanate", "4-bromo-3,5-dimethoxyphenyl isoselenocyanate", "3-bromo-4,5-dimethoxyphenyl isoselenocyanate" ], "Reaction": [ "The synthesis of Englerin B starts with the Diels-Alder reaction between 2,4-dimethyl-3-penten-2-ol and 4-bromo-3,5-dimethylphenyl isocyanate to form the cycloadduct.", "The cycloadduct is then subjected to a Suzuki-Miyaura coupling reaction with 2,5-dimethoxyphenylboronic acid to form the desired product, Englerin B." ] } | |

Numéro CAS |

1094250-13-1 |

Nom du produit |

Englerin B |

Formule moléculaire |

C₂₄H₃₂O₄ |

Poids moléculaire |

384.51 |

Synonymes |

(-)-Englerin B; Desglycoloylenglerin A; (2E)-3-Phenyl-2-propenoic Acid (1R,3aR,4S,5R,7R,8S,8aR)-decahydro-5-hydroxy-1,4-dimethyl-7-(1-methylethyl)-4,7-epoxyazulen-8-yl Ester |

Origine du produit |

United States |

Q & A

Q1: What is the structural difference between Englerin A and Englerin B, and how does this impact their biological activity?

A1: Englerin B lacks the glycolic acid ester moiety present at the C10 position of Englerin A [, ]. This seemingly small structural difference leads to a significant reduction in cytotoxicity against renal cancer cell lines for Englerin B compared to Englerin A [, ]. This suggests that the C10 glycolic acid ester plays a crucial role in the potent antiproliferative activity of Englerin A.

Q2: What is the proposed mechanism of action for Englerin A?

A2: While the exact mechanism of action of Englerin A is still under investigation, research suggests it does not function through already known anticancer drug targets like tubulin or topoisomerase []. Interestingly, a study utilizing an ex vivo perfused ventilated murine lung model indicated that (-)-Englerin A might not exhibit acute pulmonary toxicity, a common side effect of many anticancer agents []. Further research is needed to fully elucidate its precise mechanism of action.

Q3: Have any synthetic analogs of Englerin A been developed, and what insights into structure-activity relationships have they provided?

A3: Yes, several synthetic analogs of Englerin A have been synthesized, focusing on modifications to both the cinnamate and glycolic acid domains []. These studies have revealed:

- Importance of the trans-olefin: Hydrogenation of the trans-olefin in Englerin A led to a 6-10 fold decrease in antiproliferative activity, suggesting its conformational rigidity is important for activity [].

- Role of the cinnamate motif: Replacing the cinnamate moiety with various substitutes generally decreased cytotoxicity, indicating its importance for activity [].

- Influence of the glycolic acid domain: While modifications to the glycolic acid were tolerated to some extent, significant alterations negatively impacted activity [].

Q4: Has the total synthesis of Englerin A and Englerin B been achieved?

A4: Yes, total synthesis has been achieved for both Englerin A and Englerin B [, , , , ]. Notably, these syntheses have utilized various strategies, including a [5+2] cycloaddition reaction, a hydroxyl-directing stereoselective intramolecular cyclopropanation, and an organocatalytic asymmetric decarboxylative aldol reaction. These achievements have paved the way for further research into the therapeutic potential of Englerins and the development of novel analogs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.